

# Fmoc-His(Mtt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

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## Compound of Interest

Compound Name: Fmoc-His(Mtt)-OH

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This in-depth technical guide provides a thorough examination of the chemical properties, structure, and applications of N $\alpha$ -Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly referred to as **Fmoc-His(Mtt)-OH**. This derivative of L-histidine is a critical building block in solid-phase peptide synthesis (SPPS), offering unique advantages for the synthesis of complex peptides and peptidomimetics. This document outlines its key chemical data, detailed experimental protocols for its use, and a visualization of its molecular structure.

## Core Chemical Properties and Data

**Fmoc-His(Mtt)-OH** is a white to off-white or slightly yellow powder, valued in peptide chemistry for the specific attributes of its imidazole-protecting group, the 4-methyltrityl (Mtt) group. The Mtt group provides robust protection of the histidine side chain during peptide elongation while allowing for selective deprotection under mild acidic conditions, a feature that is instrumental in advanced peptide modification strategies.

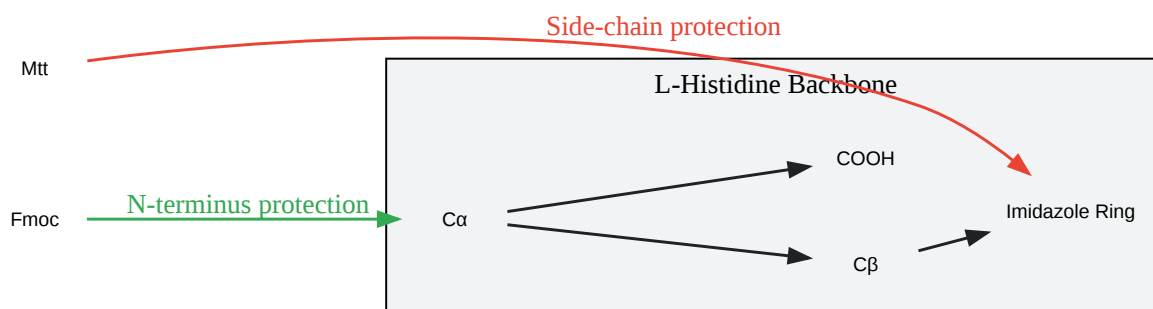
## Quantitative Chemical Data

The following table summarizes the key quantitative properties of **Fmoc-His(Mtt)-OH**.

Property	Value	Source
Molecular Formula	C <sub>41</sub> H <sub>35</sub> N <sub>3</sub> O <sub>4</sub>	
Molecular Weight	633.73 g/mol	[1]
CAS Number	133367-34-7	[1]
Appearance	White to off-white/slight yellow powder	
Purity (HPLC)	≥98.0%	
Purity (TLC)	≥98%	
Purity (Acidimetric)	≥94.0%	
Solubility	Clearly soluble in DMF (1 mmol in 2 mL)	
Storage Temperature	2-8°C or 15-25°C	
Predicted Boiling Point	820.0 ± 65.0 °C	
Predicted Density	1.23 ± 0.1 g/cm <sup>3</sup>	
Predicted pKa	3.03 ± 0.10	
Melting Point	Decomposes (A precise melting point is not available; the related compound FMOC-D-HIS-OH decomposes at >128°C)	[2]

## Chemical Structure

The chemical structure of **Fmoc-His(Mtt)-OH** is characterized by three main components: the L-histidine backbone, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and the 4-methyltrityl (Mtt) protecting group on the imidazole side chain.



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Caption: Chemical structure of **Fmoc-His(Mtt)-OH**.

## Experimental Protocols

The primary application of **Fmoc-His(Mtt)-OH** is in solid-phase peptide synthesis (SPPS). The Mtt group's acid lability is significantly greater than that of other common side-chain protecting groups like tert-butyl (tBu) or Boc, allowing for its selective removal while the peptide remains anchored to the resin. This orthogonality is highly advantageous for on-resin modifications such as cyclization, branching, or the attachment of reporter groups.

## General Coupling Protocol

The incorporation of **Fmoc-His(Mtt)-OH** into a growing peptide chain follows standard SPPS protocols. A typical coupling procedure is as follows:

- **Resin Swelling:** The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least one hour.
- **Fmoc Deprotection:** The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).

- **Washing:** The resin is thoroughly washed with DMF and DCM to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- **Amino Acid Activation and Coupling:**
  - In a separate vessel, **Fmoc-His(Mtt)-OH** (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
  - The activated **Fmoc-His(Mtt)-OH** solution is then added to the deprotected resin.
  - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- **Washing:** Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

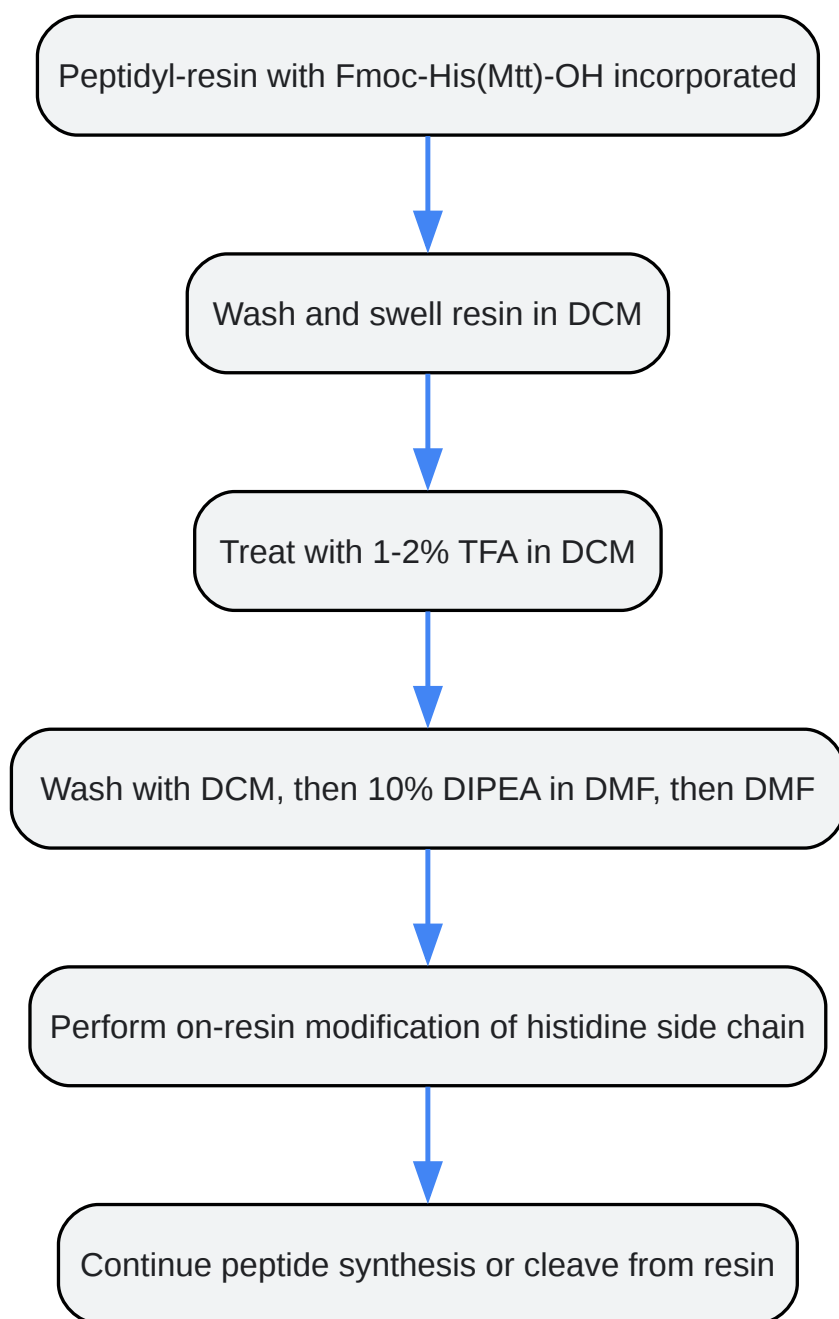
## Selective Deprotection of the Mtt Group

The key utility of **Fmoc-His(Mtt)-OH** lies in the selective removal of the Mtt group, enabling further chemical modifications on the histidine side chain while the peptide remains on the solid support.

- **Resin Preparation:** The peptidyl-resin is washed and swollen in DCM.
- **Mtt Cleavage:** The resin is treated with a solution of 1-2% trifluoroacetic acid (TFA) in DCM. The progress of the deprotection can often be monitored by the appearance of a yellow color in the solution, which is characteristic of the cleaved Mtt cation. This step is typically repeated several times with fresh cleavage solution to ensure complete removal.
- **Washing and Neutralization:** The resin is thoroughly washed with DCM to remove the cleaved Mtt group and residual TFA. Subsequently, the resin is washed with a 10% solution of DIPEA in DMF to neutralize the protonated imidazole nitrogen, followed by further DMF washes.
- **On-Resin Modification:** The now-exposed imidazole side chain of the histidine residue is available for subsequent chemical reactions, such as alkylation, acylation, or conjugation to

other molecules.

The following diagram illustrates the workflow for the selective deprotection of the Mtt group and subsequent on-resin modification.



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Caption: Workflow for Mtt group deprotection and on-resin modification.

## Conclusion

**Fmoc-His(Mtt)-OH** is an indispensable reagent for the synthesis of complex peptides. Its defining feature, the acid-labile Mtt protecting group, provides researchers with the flexibility to perform selective on-resin modifications of the histidine side chain. This capability is crucial for the development of sophisticated peptide-based therapeutics, diagnostic tools, and research probes. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in the laboratory.

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## References

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